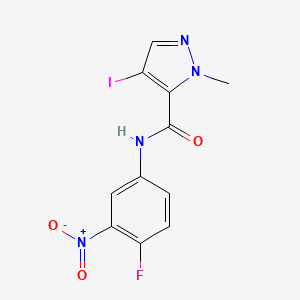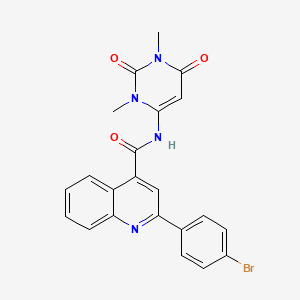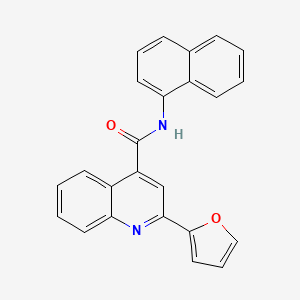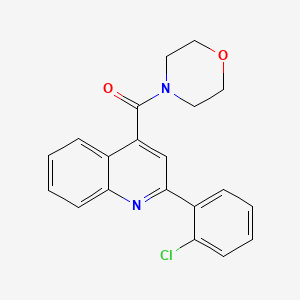
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline
Descripción general
Descripción
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as CCG-1423, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline involves the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in cell migration, proliferation, and survival. By inhibiting ROCK, this compound can prevent the growth and spread of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, as well as the reduction of inflammation and oxidative stress. These effects make this compound a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline is its high potency and specificity for ROCK inhibition, making it a valuable tool for studying the role of ROCK in various diseases. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline, including the development of more potent and selective ROCK inhibitors, the investigation of the potential synergistic effects of this compound with other drugs, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising small molecule compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive target for further research. Future studies on this compound could lead to the development of novel treatments for cancer, neurodegenerative disorders, and other diseases.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have demonstrated the efficacy of this compound in inhibiting the growth and proliferation of cancer cells, as well as reducing tumor size in animal models.
Propiedades
IUPAC Name |
[2-(2-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-7-3-1-6-15(17)19-13-16(14-5-2-4-8-18(14)22-19)20(24)23-9-11-25-12-10-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSQYOBFDTSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481269.png)

![isopropyl 2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3481278.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3481302.png)
![2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3481310.png)

![isopropyl 4-(aminocarbonyl)-5-{[3-(4-fluorophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3481321.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3481337.png)
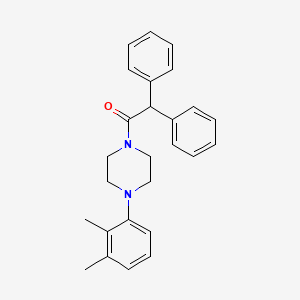
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481357.png)
